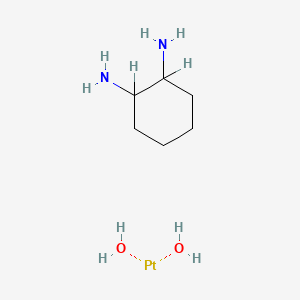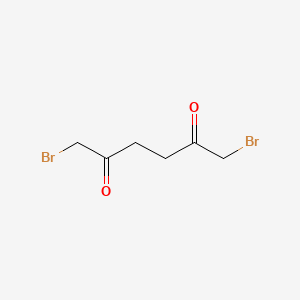
1,6-Dibromo-2,5-hexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dibromo-2,5-hexanedione is a specialty chemical with the molecular formula C6H8Br2O2 and a molecular weight of 271.93 g/mol . It is a versatile building block used in various chemical reactions and research applications. This compound is known for its role as a reagent in the synthesis of other compounds and its utility in synthetic organic chemistry and natural product synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Dibromo-2,5-hexanedione can be synthesized through various methods. One common approach involves the dibromination of alkenes using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source . This reaction proceeds under mild conditions without the need for a catalyst or external oxidant, resulting in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of bromine and other reagents to achieve the desired dibromination. The specific conditions and reagents used may vary depending on the scale and desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dibromo-2,5-hexanedione undergoes various types of chemical reactions, including:
Friedel-Crafts Acylation: This reaction involves the acylation of aromatic compounds using this compound as the acylating agent.
Grignard Reactions: The compound can react with Grignard reagents to form new carbon-carbon bonds.
Aldol Condensation: It can participate in aldol condensation reactions to form β-hydroxy ketones.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, Grignard reagents, and various catalysts. The reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, Friedel-Crafts acylation yields acylated aromatic compounds, while Grignard reactions produce new carbon-carbon bonded compounds .
Applications De Recherche Scientifique
1,6-Dibromo-2,5-hexanedione has a wide range of scientific research applications, including:
Synthetic Organic Chemistry: It is used as a reagent for the synthesis of various organic compounds.
Natural Product Synthesis: The compound is valuable in the synthesis of natural products and complex molecules.
Biological Research: It serves as a potent and selective activator for isoenzymes VA and VII of carbonic anhydrase, making it useful in enzymatic studies.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 1,6-Dibromo-2,5-hexanedione involves its interaction with specific molecular targets. For example, it acts as an activator for isoenzymes VA and VII of carbonic anhydrase by binding to the active site and enhancing enzymatic activity. The exact molecular pathways involved in its effects may vary depending on the specific application and target enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,6-Dibromo-2,5-hexanedione include other dibromoalkanes and diketones, such as:
1,2-Dibromoethane: A simple dibromoalkane used in organic synthesis.
2,5-Hexanedione: A related diketone with different reactivity and applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in synthetic chemistry. Its ability to selectively activate certain isoenzymes also sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C6H8Br2O2 |
|---|---|
Poids moléculaire |
271.93 g/mol |
Nom IUPAC |
1,6-dibromohexane-2,5-dione |
InChI |
InChI=1S/C6H8Br2O2/c7-3-5(9)1-2-6(10)4-8/h1-4H2 |
Clé InChI |
FBCJIELYNSWMET-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)CBr)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)
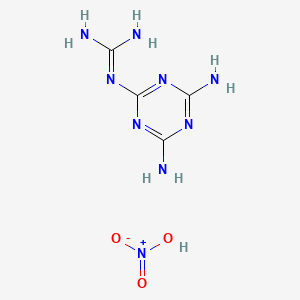

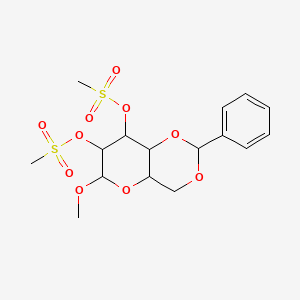

![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)
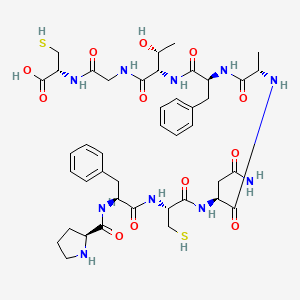

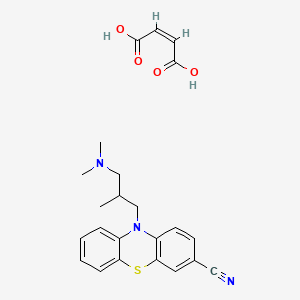
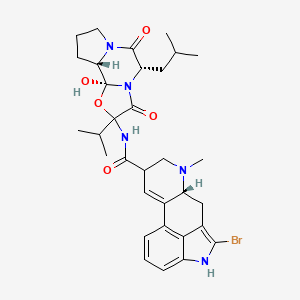
![3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B15289679.png)

